molecular formula C13H10N2OS B7580543 N-(4-cyanophenyl)-2-(2-thienyl)acetamide

N-(4-cyanophenyl)-2-(2-thienyl)acetamide

Cat. No. B7580543
M. Wt: 242.30 g/mol
InChI Key: GRSIQHJUEMGSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-(2-thienyl)acetamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. CTAP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(2-thienyl)acetamide involves its binding to the mu opioid receptor, which is a G protein-coupled receptor that is located in the brain and spinal cord. By binding to the mu opioid receptor, this compound prevents the activation of the receptor by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and heroin.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the reduction of opioid tolerance and dependence, and the modulation of reward pathways in the brain. This compound has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyanophenyl)-2-(2-thienyl)acetamide as a research tool is its high specificity for the mu opioid receptor, which allows for the selective modulation of opioid signaling pathways. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, this compound may have off-target effects on other opioid receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2-(2-thienyl)acetamide, including the development of more potent and selective mu opioid receptor antagonists, the investigation of the role of this compound in pain and inflammation, and the exploration of this compound as a potential therapeutic agent for the treatment of opioid addiction. Additionally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylamine. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of this compound has been well-established in the literature, and several variations of the procedure have been reported.

Scientific Research Applications

N-(4-cyanophenyl)-2-(2-thienyl)acetamide has been used in a variety of scientific research applications, including studies of opioid receptors, pain management, and drug addiction. This compound is a potent antagonist of the mu opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By blocking the mu opioid receptor, this compound has been shown to reduce the effects of opioid drugs, such as morphine and heroin.

properties

IUPAC Name

N-(4-cyanophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-9-10-3-5-11(6-4-10)15-13(16)8-12-2-1-7-17-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSIQHJUEMGSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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